molecular formula C24H21N7O3 B11117229 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11117229
M. Wt: 455.5 g/mol
InChI Key: JQAXCKWSFIJJOF-AFUMVMLFSA-N
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Description

6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Hydrazone Formation: The benzodioxole derivative is then reacted with hydrazine to form the hydrazone intermediate.

    Triazine Core Formation: The hydrazone intermediate is reacted with cyanuric chloride under basic conditions to form the triazine core.

    Substitution Reactions: The final step involves the substitution of the triazine core with 4-methoxyaniline and aniline to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the hydrazone linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper, along with appropriate ligands.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its stable triazine core makes it an excellent candidate for various chemical transformations.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its unique structure allows for the design of molecules that can interact with specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The benzodioxole moiety can also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

Compared to similar compounds, 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a triazine core and benzodioxole moiety. This combination imparts both stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H21N7O3

Molecular Weight

455.5 g/mol

IUPAC Name

2-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H21N7O3/c1-32-19-10-8-18(9-11-19)27-23-28-22(26-17-5-3-2-4-6-17)29-24(30-23)31-25-14-16-7-12-20-21(13-16)34-15-33-20/h2-14H,15H2,1H3,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

JQAXCKWSFIJJOF-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC5=C(C=C4)OCO5

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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